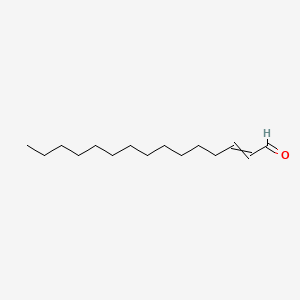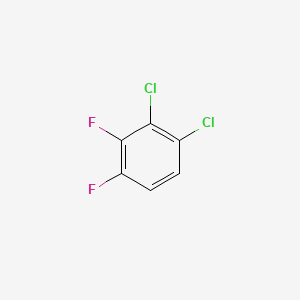
2-phenoxy-N-(pyridin-3-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-(pyridin-3-ylmethyl)propanamide is an organic compound with the molecular formula C15H16N2O2 It is a member of the amide family, which are compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(pyridin-3-ylmethyl)propanamide typically involves the reaction of 2-phenoxypropanoic acid with pyridin-3-ylmethanamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
化学反応の分析
Types of Reactions
2-phenoxy-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or pyridinyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products.
科学的研究の応用
2-phenoxy-N-(pyridin-3-ylmethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Explored for its potential as a drug candidate. Its amide structure is a common motif in many bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings for enhanced properties.
作用機序
The mechanism of action of 2-phenoxy-N-(pyridin-3-ylmethyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various physiological effects. The exact pathways involved can vary, but they often include modulation of signal transduction pathways and alteration of gene expression.
類似化合物との比較
2-phenoxy-N-(pyridin-3-ylmethyl)propanamide can be compared with other similar compounds such as:
N-(pyridin-2-ylmethyl)amides: These compounds have a similar structure but differ in the position of the pyridinyl group. They may exhibit different biological activities and chemical reactivity.
Phenoxyacetamides: These compounds have a phenoxy group attached to an acetamide moiety. They can serve as analogs for studying structure-activity relationships.
Pyridinylpropionamides: These compounds have a pyridinyl group attached to a propionamide moiety. They can be used to explore the effects of chain length and substitution patterns on activity.
特性
CAS番号 |
6223-52-5 |
|---|---|
分子式 |
C15H16N2O2 |
分子量 |
256.30 g/mol |
IUPAC名 |
2-phenoxy-N-(pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C15H16N2O2/c1-12(19-14-7-3-2-4-8-14)15(18)17-11-13-6-5-9-16-10-13/h2-10,12H,11H2,1H3,(H,17,18) |
InChIキー |
WPPWVLLHTRKZHE-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NCC1=CN=CC=C1)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14165793.png)

![2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride](/img/structure/B14165808.png)

![2-(5'-Methyl-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetohydrazide](/img/structure/B14165824.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate](/img/structure/B14165843.png)
![5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14165847.png)



![5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165861.png)
![Butane-1,4-diyl bis[dibutyl(phosphinate)]](/img/structure/B14165863.png)
